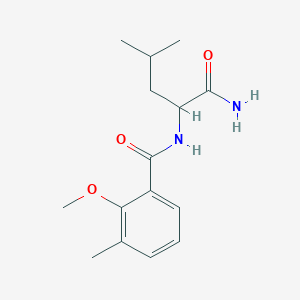
N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA is a member of the amide class of compounds and is structurally related to other compounds such as acetaminophen and ibuprofen.
作用機序
The mechanism of action of N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic drugs. N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have a high selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. However, one limitation of using N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide. One direction is the development of more efficient synthesis methods that can produce N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide in larger quantities and higher purity. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide in humans. Additionally, the potential use of N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases should be explored. Finally, the development of N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide derivatives with improved pharmacological properties should be investigated.
合成法
The synthesis method of N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide involves the reaction of 4-butylaniline with 2-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and sodium acetate to obtain N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide. The synthesis method of N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-8-16-10-12-17(13-11-16)20-19(21)14-22-18-9-6-5-7-15(18)2/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEJBUYHXPLPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
![7,8-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopentane] hydrochloride](/img/structure/B5202209.png)
![1-(1H-benzimidazol-2-ylmethyl)-4-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5202215.png)

![N-(4-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5202223.png)
![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5202233.png)
![N-[(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5202239.png)
![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5202245.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5202249.png)
![4,4'-[(3,5-dibromo-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5202262.png)
![6-(1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5202266.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5202269.png)
![2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate](/img/structure/B5202274.png)
![(2,6-dichloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5202276.png)